molecular formula C₁₄H₂₆O B104267 (Z)-Tetradec-7-enal CAS No. 65128-96-3

(Z)-Tetradec-7-enal

Cat. No. B104267
CAS RN: 65128-96-3
M. Wt: 210.36 g/mol
InChI Key: AVHNDAZRNRAYTP-FPLPWBNLSA-N
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Description

(Z)-Tetradec-7-enal is a chemical compound that has been identified as a sex pheromone component in certain species of moths. It has been studied for its role in the mating behavior of these insects, particularly in the context of pest management. The compound's structure includes a long carbon chain with a double bond at the seventh position, which is crucial for its biological activity as a pheromone .

Synthesis Analysis

The synthesis of (Z)-Tetradec-7-enal and related compounds has been a subject of research due to their importance in the field of chemical ecology. For instance, an efficient synthesis of a related compound, (3E,7Z)-3,7-tetradecadienyl acetate, was achieved starting from commercially available dihydropyran. The synthesis involved a Wittig reaction to form the 7Z double bond and a modified Knoevenagel condensation for the 3E double bond, resulting in a high stereochemical purity of the final product . Although this synthesis is for a dienyl acetate, similar strategies could potentially be applied to synthesize (Z)-Tetradec-7-enal.

Molecular Structure Analysis

The molecular structure of (Z)-Tetradec-7-enal is characterized by a long alkyl chain and a cis double bond. The presence of the double bond is significant as it influences the shape of the molecule, which is essential for its biological function as a pheromone. The exact position of the double bond is critical for the compound's activity, as demonstrated by the fact that analogs with double bonds in different positions do not enhance attraction and may even inhibit it .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (Z)-Tetradec-7-enal, they do provide insights into the reactivity of similar compounds. For example, the synthesis of zinc coordination polymers involves in situ [2+3] cycloaddition reactions, which are a type of chemical reaction that could potentially be relevant to the functionalization of pheromone molecules . Additionally, the synthesis of related pheromone compounds involves reactions such as Wittig reactions and Knoevenagel condensations, which are useful for introducing double bonds at specific positions in a molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-Tetradec-7-enal are important for its role as a pheromone. Its volatility and stability are crucial for its ability to be released into the air and detected by conspecifics. The compound's effectiveness as a pheromone is also seasonally dependent, with it being unattractive during certain months and highly attractive during others, which suggests that its activity may be influenced by environmental factors . The luminescent properties of related zinc coordination compounds, while not directly related to (Z)-Tetradec-7-enal, highlight the diverse behaviors that organic compounds can exhibit based on their structure and the presence of certain functional groups .

Scientific Research Applications

Insect Pheromone Research

  • Sex Pheromone in Insects : (Z)-7-Tetradecenal is a component of the sex pheromone in various insects, such as Spaelotis clandestina and Heliothis virescens. It plays a crucial role in mating behaviors and seasonal attraction in these species. Notably, the presence of geometric isomers can significantly influence the effectiveness of these pheromones (Steck et al., 1982) (Klun et al., 1973).

  • Pheromone Synthesis and Application : Studies have focused on synthesizing various analogs and isomers of tetradecenal for use in understanding and controlling insect behavior, particularly in agricultural pest management (Odinokov et al., 2004).

Environmental Applications

  • Abiotic Degradation in Marine Environment : Research on acyclic isoprenoid aldehydes, including (Z)-tetradec-7-enal, has provided insights into their transformation in marine environments. This includes the study of their degradation pathways and the production of related compounds in seawater (Rontani et al., 1990).

Material Science and Engineering

  • ZnO Tetrapod Materials : Although not directly related to (Z)-tetradec-7-enal, research on ZnO tetrapods has shown their multifunctional applications in various fields like nanoelectronics, sensing devices, and biomedical engineering. This demonstrates the diversity of applications in material science related to tetrapod structures (Mishra & Adelung, 2017) (Jin et al., 2012).

  • Photocatalytic Applications : Research into photocatalytic degradation, such as the use of Z-scheme photocatalysts for antibiotic degradation, provides insights into the potential applications of related compounds in environmental remediation and pollution control (Guo et al., 2020).

properties

IUPAC Name

(Z)-tetradec-7-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHNDAZRNRAYTP-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019769
Record name (Z)-Tetradec-7-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Tetradec-7-enal

CAS RN

65128-96-3
Record name (Z)-7-Tetradecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65128-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Tetradecenal, (7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065128963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Tetradec-7-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-tetradec-7-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-TETRADECENAL, (7Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y4KG01SAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DG Campion, R Lester, BF Nesbitt - Pesticide Science, 1978 - Wiley Online Library
Insect pheromones, in particular sex pheromones, are becoming increasingly important in pest management. As they are both expensive to synthesise and biologically very active, …
Number of citations: 46 onlinelibrary.wiley.com
AL Dos Santos, AS Novaes, AS Polidoro… - Phytochemical …, 2018 - Wiley Online Library
Introduction Piper amalago has a distribution from Mexico to Brazil; their aerial parts have been used in folk medicine to treat diuretic and kidney diseases. Objective The purpose of this …
LX Wang, C Li, QW Wang, YZ Hui - Journal of the Chemical Society …, 1994 - pubs.rsc.org
A total synthesis of the sulfated lipotetrasaccharide (NodRm-1) is described. First, the disaccharide glycosyl donor—O-(2-azido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl)-(1 →4)-3,…
Number of citations: 31 pubs.rsc.org
RO OFFIAH, KO OKOLO, AN IFEOMA - pharmacy-journal.iuokada.edu.ng
Background and aim: Epilepsy is a public health challenge, affecting up to 50 million people worldwide. In sub-Saharan Africa alone, 5.4 million people mainly 20-49 years are affected. …
Number of citations: 0 pharmacy-journal.iuokada.edu.ng
Z Zhang, Z Duan, X Huang - 亚洲传统医药, 2023 - asianjtm.syphu.edu.cn
Piper amalago (P. amalago) is a traditional medicine in Brazil for the treatment of leishmanial. Owing to its rare occurrence and potent pharmacological activities, efforts have been …
Number of citations: 2 asianjtm.syphu.edu.cn
CP Palanisamy, P Alugoju, S Jayaraman… - …, 2023 - ncbi.nlm.nih.gov
Background: A significant area of clinical research is the development of natural wound healing products and the management of chronic wounds. Healing wounds with medicinal …
Number of citations: 1 www.ncbi.nlm.nih.gov
FHM Ferreira - 2021 - monografias.ufop.br
O Limnoperna fortunei – mexilhão dourado é um bivalve nativo do sudeste asiático e foi detectado pela primeira vez na América do Sul no ano de 1991 no rio da Prata e nos anos …
Number of citations: 0 monografias.ufop.br
CF Araújo - 2022 - repositorio.ufop.br
O mexilhão dourado Limnoperna fortunei é um bivalve de água doce, originário do sudeste asiático e teve sua primeira aparição registrada na América em 1991. A biodiversidade de …
Number of citations: 2 repositorio.ufop.br

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